3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Description
Properties
IUPAC Name |
3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUVNVDANIZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C9H10N4O3. The compound features a pyrazolopyrimidine core which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O3 |
| SMILES | CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O |
| InChI | InChI=1S/C9H10N4O3/c1-13... |
| InChIKey | UCAUVNVDANIZHI-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolopyrimidines exhibit anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis pathways.
Anti-inflammatory Effects
Research has suggested that pyrazolopyrimidine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory process. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Some studies have reported that related compounds exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Study on Anticancer Activity
In a study published in Cancer Research, a series of pyrazolopyrimidine derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain compounds significantly reduced tumor size in mouse models, demonstrating potential as anticancer agents .
Inhibition of Inflammatory Response
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazolopyrimidine derivatives. The researchers found that these compounds effectively reduced inflammation markers in animal models of arthritis, suggesting their potential use in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 1, 4, and 6 significantly influencing biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:
3-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic Acid (CAS 63674-70-4)
- Structural Difference : Substitution of the N1 methyl group with a phenyl ring.
- Phenyl-substituted derivatives are often explored for kinase inhibition due to aromatic stacking interactions in enzymatic pockets .
N-(4-Methyl-1,3-thiazol-2-yl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide (CAS 877630-24-5)
- Structural Difference: Replacement of the propanoic acid with a sulfanyl-acetamide group.
- Implications :
1-Phenyl-6-sulfanyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Structural Difference: A sulfhydryl (-SH) group at C6 instead of propanoic acid.
- Implications :
Antimicrobial Activity
- Chlorinated 3-Phenylpropanoic Acid Derivatives (): Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid show selective activity against E. coli and S. aureus. The propanoic acid moiety may enhance bacterial membrane disruption via carboxylate interactions .
Enzyme Inhibition
- Kinase and Phosphodiesterase Targets: Pyrazolo[3,4-d]pyrimidines are known inhibitors of kinases (e.g., Src family) and phosphodiesterases, with substituents like phenyl or methyl modulating selectivity .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
- 1H-NMR: Propanoic acid protons in analogs show triplets at δ 2.52–2.64 ppm, while NH protons in amide derivatives appear at δ 7.53–12.41 ppm () .
- IR: Strong C=O stretches (1684–1726 cm⁻¹) and O–H/N–H bands (3176–3448 cm⁻¹) are characteristic of the propanoic acid and pyrimidine ketone groups .
Lipophilicity and Solubility
- LogP: Methyl and phenyl substituents increase logP (lipophilicity), whereas propanoic acid enhances water solubility via ionization at physiological pH.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via tandem aza-Wittig and annulation reactions. For example, iminophosphorane intermediates react with aromatic isocyanates and hydrazine to form pyrazolo[3,4-d]pyrimidine cores, followed by propanoic acid side-chain incorporation . Yields range from 52–92%, with purity confirmed via HPLC (>95%). Key steps include regioselective cyclization and acid-catalyzed ester hydrolysis.
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, distinguishing regioisomers (e.g., pyrazolo[3,4-d] vs. [1,5-a] positions).
- X-ray crystallography : Resolves ambiguity in fused-ring systems, as demonstrated for pyrazolo[3,4-d]pyrimidin-4-one derivatives .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Q. What in vitro biological activities have been reported for this compound?
- Methodological Answer : Derivatives exhibit anticancer and antifungal activity. For example:
- Anticancer : Hybrids with urea moieties (e.g., CBS-1) show IC50 values <1 µM against A549 lung cancer cells via caspase-3 activation and NF-κB suppression .
- Antifungal : 6-Arylaminopyrimidin-4-one derivatives inhibit Sclerotinia sclerotiorum by 82–100% at 10–50 mg/L, with methyl substituents enhancing efficacy .
Advanced Research Questions
Q. How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Position 1 : Methyl groups improve metabolic stability (t1/2 >6 hr in murine models) .
- Position 6 : Aryl amino groups enhance antifungal activity by 30–50% compared to alkyl chains, likely via π-π stacking with fungal enzyme targets .
- Propanoic acid moiety : Critical for solubility (logP = -0.89 at pH 7.4) and binding to charged residues in kinase pockets .
Q. What strategies address contradictions between in vitro and in vivo efficacy data for derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Solutions include:
- Prodrug modification : Esterification of the carboxylic acid group to improve oral bioavailability (e.g., ethyl esters show 3x higher AUC in mice) .
- Caco-2 permeability assays : Identify compounds with Papp >1×10⁻⁶ cm/s, correlating with in vivo absorption .
- Metabolic profiling : LC-MS/MS detects rapid glucuronidation of the acid moiety, prompting structural tweaks to block conjugation sites.
Q. How can computational modeling guide the optimization of physicochemical properties?
- Methodological Answer :
- QSAR models : Correlate polar surface area (PSA <70 Ų) with blood-brain barrier penetration .
- Molecular docking : Predict interactions with PI3Kα (PDB: 4L23), identifying hydrophobic contacts between the pyrimidine core and Val851 .
- Solubility prediction : pKa (8.87) and logD (-0.89 at pH 7.4) guide buffer selection for formulation .
Q. What experimental designs validate target engagement in mechanistic studies?
- Methodological Answer :
- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC50 against PI3Kα (e.g., 3-{1-methyl-4-oxo... derivatives show IC50 = 12 nM) .
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 luminescence kits confirm programmed cell death in A549 cells treated with CBS-1 .
- Western blotting : Quantify NF-κB p65 phosphorylation suppression (≥80% at 10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
